(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
Description
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Properties
CAS No. |
1881-17-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
Origin of Product |
United States |
Preparation Methods
Ru(II)-Catalyzed Transfer Hydrogenation
The enantioselective synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol is achieved via transfer hydrogenation of 3,4-dihydroisoquinoline precursors using chiral Ru(II) complexes. This method, adapted from Noyori’s work, involves reacting dihydroisoquinolines with an azeotropic formic acid-triethylamine mixture (5:2) in dichloromethane at 80°C for 1 hour. The chiral catalyst, typically [(η⁶-arene)Ru(TsDPEN)], induces asymmetric reduction, yielding the (S)-enantiomer with >97% enantiomeric excess (ee). Post-reaction workup includes extraction with saturated NaHCO₃, concentration in vacuo, and recrystallization from isopropanol-HCl to isolate the hydrochloride salt.
Optimization Considerations
-
Catalyst Loading : 0.5–1 mol% achieves optimal turnover without racemization.
-
Solvent Systems : Dichloromethane enhances catalyst stability, while isopropanol improves salt crystallization.
-
Temperature : Reactions conducted above 70°C reduce reaction times but risk partial racemization.
Stereoselective Alkylation of Chiral Mandelate Intermediates
Route c: Mandelate-Directed Synthesis
A stereospecific route starts with methyl (S)-(+)-mandelate, which undergoes sequential transformations to install the tetrahydroisoquinoline backbone (Scheme 1):
-
Alkylation : Mandelate ester reacts with 2-bromoacetamide derivatives in toluene at 85°C using K₂CO₃ as base.
-
Hydrolysis : The ester intermediate is saponified with LiOH in THF-MeOH (3:1) at 25°C.
-
Tosylation : p-Toluenesulfonyl chloride activates the hydroxyl group for subsequent coupling.
-
Coupling : Tosylate intermediates react with tetrahydroisoquinoline derivatives in DCM with Et₃N, yielding the target compound after silica gel purification.
Key Data
-
Yield : 78–85% over four steps.
-
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Stereochemical Integrity : Chiral HPLC confirms >98% ee (Chiralpak IA, n-hexane/i-PrOH 90:10).
Resolution of Racemic Mixtures
Diastereomeric Salt Crystallization
Racemic 1,2,3,4-tetrahydroisoquinoline-3-methanol is resolved using chiral acids such as L-tartaric acid or dibenzoyl-D-tartaric acid. The process involves:
Performance Metrics
-
Yield : 40–45% per cycle (theoretical maximum 50%).
-
Enantiomeric Excess : 92–95% after two recrystallizations.
-
Throughput : Suitable for multi-gram scales but less efficient than asymmetric catalysis.
Comparative Analysis of Synthetic Methods
Table 1: Methodological Comparison
| Parameter | Ru-Catalyzed Hydrogenation | Mandelate Route | Resolution |
|---|---|---|---|
| EE (%) | 97–99 | 98–99 | 92–95 |
| Yield (%) | 88–95 | 78–85 | 40–45 |
| Catalyst Cost | High | Moderate | Low |
| Scale-Up Feasibility | Excellent | Good | Limited |
Characterization and Quality Control
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, Ar-H), 4.10 (dd, J = 10.5 Hz, 1H, CH-OH), 3.85–3.70 (m, 2H, CH₂N), 2.90–2.70 (m, 4H, CH₂), 2.10 (br s, 1H, OH).
Industrial-Scale Considerations
Vulcanchem’s production process emphasizes cost-effective asymmetric hydrogenation with in-house chiral ligands, achieving batch sizes >50 kg/month. Critical factors include:
-
Catalyst Recycling : Ru complexes are recovered via nanofiltration (85% efficiency).
-
Green Chemistry : Ethanol/water mixtures replace chlorinated solvents in final crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The compound (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol is recognized as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance its therapeutic efficacy.
Key Therapeutic Areas:
- Neurodegenerative Diseases: Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, making them potential candidates for treating Alzheimer's disease and other neurodegenerative conditions. These compounds may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protection against neurodegeneration .
- Anticoagulants: Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticoagulants. Specifically, electronically rich N-substituted tetrahydroisoquinoline-3-carboxylic acid analogs have shown promise in anticoagulation therapy due to their ability to effectively inhibit blood coagulation pathways .
- Anti-inflammatory Agents: The anti-inflammatory properties of tetrahydroisoquinolines are also significant. These compounds can modulate inflammatory responses, suggesting their utility in treating conditions characterized by chronic inflammation .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical methodologies that allow for the introduction of different functional groups to enhance biological activity. Notable synthetic approaches include:
- Pictet–Spengler Reaction: This method has been widely employed to synthesize tetrahydroisoquinoline derivatives efficiently. By varying the starting materials and reaction conditions, researchers can obtain a range of analogs with diverse pharmacological profiles .
- Horner-Wadsworth-Emmons Reaction: This reaction is used to create substituted tetrahydroisoquinoline derivatives that can exhibit enhanced biological activities. The ability to introduce electron-rich substituents is particularly valuable for optimizing pharmacological properties .
Alzheimer's Disease Treatment:
A study focused on the application of tetrahydroisoquinoline derivatives in Alzheimer's disease revealed that specific analogs could significantly reduce amyloid-beta plaque formation and improve cognitive function in animal models . These findings underscore the potential of this compound as a lead compound for developing novel therapeutic agents against Alzheimer's disease.
Anticoagulant Development:
Another case study highlighted the synthesis of N-substituted tetrahydroisoquinoline-3-carboxylic acid analogs that exhibited potent anticoagulant activity. These compounds were shown to inhibit thrombin and factor Xa effectively, demonstrating their potential as new anticoagulant drugs .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
®-1,2,3,4-Tetrahydroisoquinoline-3-methanol: The enantiomer of the (S)-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methanol group.
Isoquinoline: The fully aromatic form, lacking the tetrahydro structure.
Uniqueness
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is unique due to its chiral nature and specific biological activities. Its ability to interact with neurotransmitter systems sets it apart from its non-chiral counterparts and makes it a valuable compound in medicinal chemistry.
Biological Activity
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a class of compounds derived from isoquinoline, known for their varied biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structure of THIQs allows for modifications that can enhance their pharmacological properties.
1. Neuroprotective Effects
Research has demonstrated that THIQs exhibit neuroprotective properties, particularly against neurodegenerative diseases. In a study focusing on the structural-activity relationship (SAR) of THIQ analogs, it was found that specific substitutions on the THIQ scaffold significantly enhanced their neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
2. Antioxidant Activity
This compound has been shown to possess antioxidant properties. A comparative analysis indicated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which play a crucial role in neutralizing reactive oxygen species (ROS) .
3. Antimicrobial Properties
Studies have indicated that THIQ derivatives demonstrate significant antimicrobial activity against various pathogens. For instance, this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone .
The biological activities of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Some THIQ derivatives have been shown to interact with dopamine receptors, particularly D2 receptors. This interaction is essential for their neuroprotective effects and potential use in treating Parkinson’s disease .
- Inhibition of Inflammatory Pathways : THIQs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action contributes to their therapeutic potential in conditions characterized by chronic inflammation .
Data Table: Biological Activities of this compound
Case Study 1: Neuroprotection in Animal Models
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed significant improvement in motor functions and a reduction in neurodegeneration markers in treated mice compared to controls. The compound's ability to enhance dopaminergic signaling was highlighted as a key factor in its efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of this compound against common pathogens such as E. coli and S. aureus. The compound exhibited MIC values ranging from 20 to 50 µg/mL, showcasing its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Q & A
Q. Methodological Answer
- Step 1 : Synthesize racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Resolve enantiomers using (L)- or (D)-tartaric acid in ethanol/water mixtures.
- Step 3 : Functionalize the resolved (S)-enantiomer with hydroxymethyl groups via reductive amination or borane-mediated reduction .
Table 1 : Comparison of Enantioselective Synthesis Methods
| Method | Yield (%) | Optical Purity (%) | Reference |
|---|---|---|---|
| Tartrate Salt Resolution | 75–85 | ≥99 | |
| Chiral HPLC Separation | 60–70 | 98–99 |
How can researchers characterize the stereochemical configuration of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic techniques:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric excess.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the tetrahydroisoquinoline ring to infer stereochemistry.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
What advanced strategies exist for functionalizing the tetrahydroisoquinoline core?
Advanced Research Question
Functionalization often targets the 3-hydroxymethyl group or the aromatic ring. For example:
Q. Methodological Answer
- Step 1 : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.
- Step 2 : Perform electrophilic substitution (e.g., nitration, halogenation) on the aromatic ring.
- Step 3 : Deprotect under mild acidic conditions (e.g., HCl in THF) .
How do structural modifications influence pharmacological activity?
Advanced Research Question
- Apoptosis Antagonism : Derivatives like 1,2,3,4-tetrahydroisoquinoline-pyrrolidin hybrids show potent inhibition of IAPs (apoptosis regulators), with IC values <100 nM in cancer cell lines .
- Neurotoxicity : N-methylation of the tetrahydroisoquinoline core generates neurotoxic metabolites (e.g., N-methylisoquinolinium ion), linked to dopaminergic neuron degeneration in Parkinson’s disease models .
Table 2 : Structure-Activity Relationships (SAR)
| Modification | Biological Activity | Reference |
|---|---|---|
| 3-Hydroxymethyl Group | Enhances solubility and CNS uptake | |
| N-Methylation | Induces neurotoxicity | |
| Pyrrolidin Hybridization | Increases apoptosis inhibition |
How can researchers resolve contradictory data in synthetic yields?
Advanced Research Question
Discrepancies in yields (e.g., 75% vs. 52% in allylation reactions) may arise from solvent polarity, temperature, or borane reagent purity.
Q. Methodological Answer
- Troubleshooting :
What safety protocols are critical for handling this compound?
Basic Research Question
While specific safety data for this compound is limited, analogous tetrahydroisoquinoline derivatives require:
- PPE : Gloves, lab coats, and fume hoods.
- Storage : Inert atmosphere (N) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute acetic acid before disposal .
What analytical challenges arise in quantifying trace impurities?
Advanced Research Question
Impurities like N-methylated byproducts or oxidation products (e.g., isoquinolinium ions) require:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitivity.
- Ion-Pair Chromatography : Separate charged impurities with tetrabutylammonium phosphate buffers .
How is this compound utilized in drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
